
5-(Aminomethyl)pyridin-3-amine dihydrochloride
Overview
Description
5-(Aminomethyl)pyridin-3-amine dihydrochloride is a chemical compound with the molecular formula C6H11Cl2N3. It is a derivative of pyridine, a basic heterocyclic organic compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Aminomethyl)pyridin-3-amine dihydrochloride typically involves the reaction of 3-aminomethylpyridine with hydrochloric acid. The reaction conditions often include controlled temperature and pH to ensure the formation of the dihydrochloride salt. The process can be summarized as follows:
Starting Material: 3-aminomethylpyridine
Reagent: Hydrochloric acid
Conditions: Controlled temperature and pH
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure high yield and purity. The use of automated systems for monitoring and controlling reaction parameters is common to maintain consistency and efficiency .
Chemical Reactions Analysis
Types of Reactions
5-(Aminomethyl)pyridin-3-amine dihydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce various substituted pyridine derivatives .
Scientific Research Applications
Scientific Research Applications
5-(Aminomethyl)pyridin-3-amine dihydrochloride has a wide range of applications in scientific research, including:
Medicinal Chemistry
- Pharmaceutical Intermediate: The compound is investigated as a potential precursor for synthesizing various pharmaceutical agents. Its structural features allow it to be modified into compounds with therapeutic properties.
- Anticancer Activity: Research indicates that this compound can induce cytotoxic effects in cancer cell lines. For instance, studies have shown its ability to disrupt microtubule polymerization, leading to increased cytotoxicity in glioblastoma cells.
- Antimicrobial Properties: Derivatives of this compound have demonstrated effectiveness against various bacteria and fungi, making it a candidate for developing new antimicrobial agents.
- Enzyme Inhibition: The compound has been reported to inhibit specific enzymes involved in metabolic pathways, suggesting potential applications in treating metabolic disorders.
Industrial Applications
- Specialty Chemicals Production: It is utilized in the production of specialty chemicals and materials, leveraging its unique chemical properties for industrial processes.
Case Study 1: Anticancer Activity
In a study examining the effects of this compound on glioblastoma cells, researchers found that treatment led to significant cytotoxicity. The mechanism was linked to the disruption of microtubule formation, which is critical for cell division and survival. This study highlights the compound's potential as an anticancer agent.
Case Study 2: Antimicrobial Efficacy
Another research project focused on the antimicrobial properties of derivatives derived from this compound. The results indicated that certain derivatives exhibited strong activity against both Gram-positive and Gram-negative bacteria, suggesting that this compound could serve as a basis for developing new antibiotics.
Mechanism of Action
The mechanism by which 5-(Aminomethyl)pyridin-3-amine dihydrochloride exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound can bind to specific sites on these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
5-(Aminomethyl)pyridin-2-amine dihydrochloride: Similar in structure but with the amino group at a different position.
3-Aminopyridine: A simpler compound with a single amino group attached to the pyridine ring.
Uniqueness
5-(Aminomethyl)pyridin-3-amine dihydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This makes it valuable for applications where other similar compounds may not be as effective .
Biological Activity
5-(Aminomethyl)pyridin-3-amine dihydrochloride, with the CAS number 59237-41-1, is a compound of significant interest in the fields of medicinal chemistry and pharmacology. Its unique structural features, including an aminomethyl group at the 5-position and an amino group at the 3-position of the pyridine ring, contribute to its diverse biological activities. This article reviews its biological activity, mechanisms of action, and potential applications based on current research findings.
- Molecular Formula: C6H11Cl2N3
- Molecular Weight: 196.08 g/mol
- Appearance: White to off-white solid
- Solubility: Soluble in water due to dihydrochloride groups
Biological Activities
This compound exhibits several notable biological activities:
- Antimicrobial Properties : Some derivatives have shown potential as effective antimicrobial agents, demonstrating activity against a range of bacteria and fungi.
- Cytotoxicity : Research indicates that this compound can induce cytotoxic effects in various cancer cell lines. For instance, studies have demonstrated its ability to disrupt microtubule polymerization, leading to increased cytotoxicity in glioblastoma cells .
- Enzyme Inhibition : The compound has been reported to inhibit specific enzymes, which can disrupt metabolic pathways essential for cellular function .
- Protein Binding : Interaction studies reveal that this compound can bind to various proteins, influencing cellular pathways associated with disease states.
The mechanisms by which this compound exerts its biological effects include:
- Inhibition of Enzymes : The compound may inhibit key enzymes involved in metabolic processes, which can lead to altered cellular functions.
- Microtubule Disruption : Its ability to interfere with microtubule dynamics is particularly relevant in cancer therapy, where it can induce cell death through mechanisms such as apoptosis or methuosis (a form of cell death characterized by vacuolization) .
- Binding to Receptors : The compound may interact with specific receptors or proteins on cell membranes, modulating signaling pathways that regulate cell proliferation and survival.
Case Studies and Research Findings
Several studies have explored the biological activity of this compound:
-
Cytotoxicity in Cancer Cells :
- A study demonstrated that derivatives of this compound could induce significant cytotoxicity in glioblastoma cells at low concentrations (e.g., 2.5 μM), with morphological changes indicative of cell death observed within hours .
- Another investigation highlighted the compound's ability to induce vacuolization without affecting overall cell density initially, suggesting a unique mechanism distinct from traditional cytotoxic agents .
-
Antimicrobial Activity :
- Research indicated that certain derivatives exhibited promising antimicrobial activity against both Gram-positive and Gram-negative bacteria, suggesting potential applications in treating infections.
Comparison with Similar Compounds
Compound Name | Structure Description | Unique Features |
---|---|---|
4-Aminobenzylamine | Aniline derivative | Lacks pyridine ring; used in dye synthesis |
2-Aminopyridine | Amino group at 2-position | More basic than 5-(aminomethyl)pyridin-3-amine |
6-(Aminomethyl)pyridin-3-amine | Similar structure | Different substitution may alter biological activity |
The uniqueness of this compound lies in its specific substitution pattern on the pyridine ring, which influences its reactivity and biological properties compared to other similar compounds. Its dual amino functionalities make it particularly versatile for further chemical modifications and applications in medicinal chemistry.
Q & A
Basic Research Questions
Q. How can researchers optimize the synthesis of 5-(Aminomethyl)pyridin-3-amine dihydrochloride to improve yield and purity?
- Methodology : Use controlled stepwise amination and methylation reactions under inert atmospheres (e.g., nitrogen). Monitor pH adjustments (e.g., ammonium acetate buffer, pH 6.5) to stabilize intermediates and minimize side reactions . Purify via recrystallization in ethanol/water mixtures to isolate the dihydrochloride salt. Validate purity using HPLC with a C18 column and 0.1% trifluoroacetic acid/acetonitrile mobile phase .
Q. What analytical methods are most reliable for assessing the purity of this compound?
- Methodology :
- HPLC : Use a reversed-phase column (e.g., Zorbax SB-C18) with UV detection at 254 nm. Compare retention times against certified reference standards .
- Titrimetry : Employ non-aqueous titration with perchloric acid in glacial acetic acid for chloride quantification .
- Spectroscopy : Confirm structural integrity via FT-IR (amine N-H stretch: 3300–3500 cm⁻¹) and ¹H NMR (pyridinium proton shifts: δ 8.2–8.5 ppm) .
Q. How should researchers handle contradictions in stability data for this compound under varying pH conditions?
- Methodology : Conduct accelerated stability studies (40°C/75% RH for 6 months) in buffered solutions (pH 3–9). Use LC-MS to identify degradation products (e.g., deaminated or oxidized derivatives). Cross-reference with thermodynamic solubility data to resolve discrepancies .
Q. What safety protocols are critical when handling this compound in the lab?
- Methodology :
- Use PPE (gloves, goggles, lab coat) and work in a fume hood to avoid inhalation/contact .
- Store separately from oxidizing agents at 2–8°C in airtight containers .
- Neutralize waste with 10% sodium bicarbonate before disposal via certified hazardous waste contractors .
Advanced Research Questions
Q. How can mechanistic studies elucidate the role of this compound in modulating enzyme activity (e.g., pyridoxal kinase)?
- Methodology :
- Perform kinetic assays using purified enzymes and varying substrate concentrations. Monitor activity via UV-Vis spectroscopy (e.g., NADH depletion at 340 nm).
- Use molecular docking simulations (AutoDock Vina) to predict binding interactions with active sites . Validate with site-directed mutagenesis .
Q. What strategies resolve contradictions in spectral data (e.g., NMR splitting patterns) for this compound?
- Methodology :
- Acquire high-resolution ¹³C NMR and DEPT-135 spectra to distinguish between NH₂ and CH₂ groups.
- Use 2D COSY and HSQC to assign overlapping proton signals in D₂O . Compare with computational predictions (DFT/B3LYP) .
Q. How can researchers identify and quantify degradation by-products formed during long-term storage?
- Methodology :
- Employ LC-QTOF-MS with electrospray ionization (ESI+) to detect low-abundance degradants.
- Use isotopic labeling (e.g., ¹⁵N-amine) to trace decomposition pathways . Quantify via external calibration curves .
Q. What synthetic routes minimize the formation of diastereomeric impurities in this compound?
- Methodology :
- Use chiral catalysts (e.g., BINAP-Ru complexes) for asymmetric amination.
- Optimize reaction temperature (≤0°C) to suppress racemization . Confirm enantiomeric excess via chiral HPLC (Chiralpak IA column) .
Q. How does the compound’s stability in biological matrices (e.g., plasma) affect pharmacokinetic studies?
- Methodology :
Properties
IUPAC Name |
5-(aminomethyl)pyridin-3-amine;dihydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3.2ClH/c7-2-5-1-6(8)4-9-3-5;;/h1,3-4H,2,7-8H2;2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UPRUPLWVGMRCML-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC=C1N)CN.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11Cl2N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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